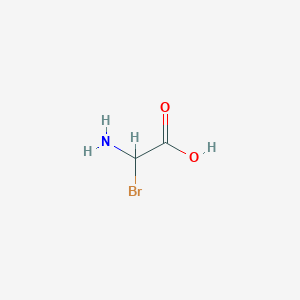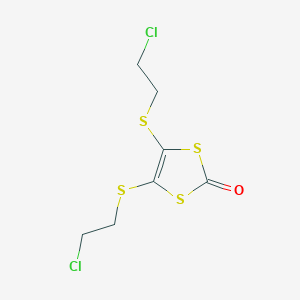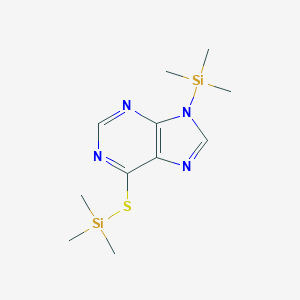
Amino(bromo)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino(bromo)acetic acid, also known as glycine bromoacetic acid, is a derivative of glycine, an amino acid that is essential for human health. Amino(bromo)acetic acid is commonly used in scientific research due to its ability to modify proteins and peptides, which can lead to new insights into their functions and potential therapeutic applications.
Mécanisme D'action
Amino(bromo)acetic acid modifies proteins and peptides by reacting with the amino groups on their side chains. This reaction can lead to changes in the protein's structure and function, which can be studied to gain insights into its biological activity. Amino(bromo)acetic acid can also be used to crosslink proteins, which can help to identify protein-protein interactions.
Effets Biochimiques Et Physiologiques
Amino(bromo)acetic acid can have a range of biochemical and physiological effects, depending on the specific protein or peptide that it is modifying. It can alter the protein's structure, which can affect its function, stability, and solubility. It can also change the protein's charge, which can affect its interactions with other molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using amino(bromo)acetic acid in lab experiments is that it is relatively easy to synthesize and purify. It can also be used to modify proteins and peptides in a specific location, which can help to identify the function of that region. However, one limitation of using amino(bromo)acetic acid is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving amino(bromo)acetic acid. One area of research is to develop new methods for modifying proteins and peptides using amino(bromo)acetic acid, which can help to identify new therapeutic targets. Another area of research is to study the effects of amino(bromo)acetic acid on cellular processes, which can provide insights into its potential use as a therapeutic agent. Finally, researchers can investigate the use of amino(bromo)acetic acid in combination with other reagents to modify proteins and peptides, which can lead to new insights into their function and activity.
Méthodes De Synthèse
Amino(bromo)acetic acid can be synthesized through a reaction of Amino(bromo)acetic acid with bromoacetic acid. This reaction results in the formation of a white crystalline powder, which can be purified through recrystallization.
Applications De Recherche Scientifique
Amino(bromo)acetic acid is commonly used in scientific research as a reagent for modifying proteins and peptides. It can be used to introduce a bromine atom into a specific location on a protein or peptide, which can alter its structure and function. This modification can be useful in studying the function of specific proteins or peptides, as well as in developing new therapeutic agents.
Propriétés
Numéro CAS |
138146-21-1 |
|---|---|
Nom du produit |
Amino(bromo)acetic acid |
Formule moléculaire |
C2H4BrNO2 |
Poids moléculaire |
153.96 g/mol |
Nom IUPAC |
2-amino-2-bromoacetic acid |
InChI |
InChI=1S/C2H4BrNO2/c3-1(4)2(5)6/h1H,4H2,(H,5,6) |
Clé InChI |
PSQQVBSFAXDCAN-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)(N)Br |
SMILES canonique |
C(C(=O)O)(N)Br |
Synonymes |
Acetic acid, aminobromo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)



![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)